![molecular formula C14H22N2O5 B2931039 1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid CAS No. 1820619-53-1](/img/structure/B2931039.png)
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid is a chemical compound with the CAS Number: 1820619-53-1 . It has a molecular weight of 298.34 and its IUPAC name is 1-(tert-butoxycarbonyl)-3-oxodecahydroquinoxaline-6-carboxylic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Research
This compound, due to its unique structure, may be used as an intermediate in the synthesis of various pharmaceutical drugs. Its tert-butoxy carbonyl group (Boc) is commonly used in peptide synthesis to protect amino groups, which could be useful in developing new medications for health conditions such as neurological disorders or metabolic diseases .
Chiral Separation Studies
Compounds with tert-butoxy carbonyl groups are often involved in chiral separation studies, which are crucial for producing enantiomerically pure substances. These studies are essential for creating effective pharmaceuticals, particularly those that target specific enantiomers for treatments, such as anti-HCV drugs .
Thermodynamic Analysis
The tert-butoxy carbonyl group is also significant in studying the thermodynamics of reactions. Researchers can analyze how changes in energy and conformation affect reaction spontaneity, which is vital for understanding reaction mechanisms and designing more efficient synthetic routes .
Organic Synthesis
Protected amino acids like those with tert-butoxy carbonyl groups are valuable in organic synthesis. They can be used to create complex molecules while preventing unwanted reactions at the amino group, expanding the possibilities for synthesizing novel organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amine-containing targets.
Mode of Action
The Boc group can be added to amines under various conditions and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound might undergo similar interactions with its targets.
Biochemical Pathways
Compounds with boc groups are often involved in peptide synthesis , suggesting that this compound might play a role in such pathways.
Result of Action
Given the presence of the Boc group, it is plausible that the compound could affect processes involving amine-containing molecules .
Action Environment
The stability of boc-protected compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-11(17)15-9-6-8(12(18)19)4-5-10(9)16/h8-10H,4-7H2,1-3H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDPSZZGRAOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid |
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